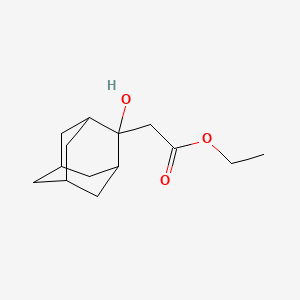

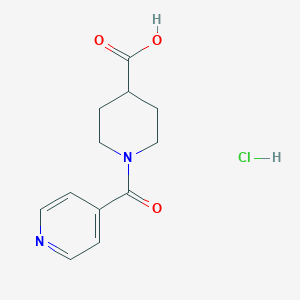

methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is commonly referred to as MPTC and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have explored the synthesis of new heterocyclic compounds containing sulfonamido moieties, aiming to discover new antibacterial agents. These studies involve reacting precursors with various compounds to produce derivatives with potential antibacterial activities. For example, ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives. These compounds demonstrated high antibacterial activities upon evaluation (Azab, Youssef, & El-Bordany, 2013).

Antileukemic Activity and Chemical Reactivity

A series of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of pyrrolo[1,2-c]thiazoles were prepared and tested for activity against P388 lymphocytic leukemia. The chemical reactivities of these compounds were compared, indicating potential for antileukemic activity (Anderson & Mach, 1987).

Synthesis, Crystal Structure, and Cytotoxic Activity

The synthesis of new 4-thiopyrimidine derivatives and their evaluation for cytotoxic activity against various cancer cell lines has been documented. This research sheds light on the potential therapeutic applications of such compounds in cancer treatment (Stolarczyk et al., 2018).

Antimicrobial Applications

Studies have also focused on the synthesis of heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents. These efforts have led to the creation of compounds with promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Mechanism of Action

Target of Action

Similar compounds with a thiophene ring have been found to interact with various biological targets such as enzymes and receptors . The sulfonamide group in the compound could potentially interact with carbonic anhydrase or other enzymes, as sulfonamides are known to be enzyme inhibitors .

Mode of Action

The negative charges around the o4 and o5 atoms in the sulfonamide group suggest that this structure could be a possible site for nucleophilic attack . This implies that the compound might interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Compounds containing a thiophene ring have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the potential biological activities associated with compounds containing a thiophene ring , it can be speculated that the compound might exert a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action.

properties

IUPAC Name |

methyl N-[4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-4-6-16(7-5-15)27(23,24)20-11-13-9-14(12-19-10-13)17-3-2-8-26-17/h2-10,12,20H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYFFPLAQYVYNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2426821.png)

![3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2426822.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2426823.png)

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2426824.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B2426825.png)

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)

![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)